Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate

Description

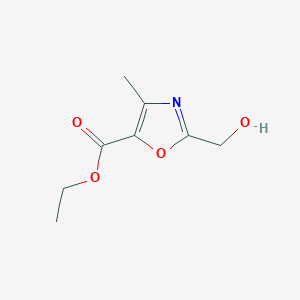

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate is a substituted oxazole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 2, a methyl (-CH₃) group at position 4, and an ethyl ester (-COOEt) at position 5 of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . While specific data on this compound’s synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., ethyl 4-methyl-1,3-oxazole-5-carboxylate) are frequently employed as intermediates in palladium-catalyzed cross-coupling reactions and heterocyclic drug synthesis .

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGNALPPQMOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with 2-amino-2-methyl-1-propanol under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: 2-(Carboxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Reduction: Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazoline-5-carboxylate

Substitution: 2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate with structurally related oxazole and thiazole derivatives, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Solubility The hydroxymethyl group in the target compound increases hydrophilicity compared to the unsubstituted ethyl 4-methyl-1,3-oxazole-5-carboxylate, making it more suitable for aqueous-phase reactions . Amino (e.g., methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate) and hydroxyl substituents enable nucleophilic reactions (e.g., acylation, sulfonation), while aryl groups (e.g., 2,3-dichlorophenyl) enhance π-π stacking in drug-receptor interactions .

Synthetic Utility

- Ethyl 4-methyl-1,3-oxazole-5-carboxylate serves as a scaffold for introducing diverse substituents. For example, palladium-catalyzed alkylation with cyclohexyl iodide yields 2-cyclohexyl derivatives, though yields drop significantly with reduced catalyst loading (5 mol% Pd → 25% yield) .

- The hydroxymethyl variant may undergo oxidation to a carboxylic acid or etherification, expanding its utility in prodrug design .

Thiazole vs. Oxazole Core

- Thiazole analogs (e.g., Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate) exhibit distinct electronic properties due to sulfur’s polarizability, often leading to enhanced binding affinity in enzyme inhibition compared to oxazoles .

Crystallographic and Computational Tools

- Structural data for such compounds are often resolved using SHELX (small-molecule refinement) and visualized via ORTEP-III , which supports anisotropic displacement ellipsoids and ray-traced outputs .

Biological Activity

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, a hydroxymethyl group, and a carboxylate moiety. These functional groups contribute to its unique chemical reactivity and biological properties. The presence of the hydroxymethyl group is particularly noteworthy, as it may enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a minimum inhibitory concentration (MIC) in the range of 250 μg/mL .

The biological mechanisms underlying the activity of this compound may involve interactions with enzymes or receptors. These interactions could influence enzyme activity through hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity. Additionally, the structural features of this compound may modulate enzyme activity or receptor binding due to its unique hydroxymethyl substitution.

Case Studies

- BACE1 Inhibition : A related compound bearing an oxazole structure was evaluated for its inhibitory action against β-secretase (BACE1), which is implicated in Alzheimer's disease. This compound showed improved potency over previous analogs and maintained low clearance in human liver microsomes, indicating favorable pharmacokinetic properties . Although not directly tested on this compound, these findings suggest a potential pathway for further research into similar compounds.

- Antibacterial Activity : A series of oxazole derivatives were tested for antibacterial effects. Compounds similar to this compound demonstrated moderate antimicrobial activity against various pathogens, establishing a foundation for exploring its therapeutic applications in infectious diseases .

Data Tables

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHNO | Hydroxymethyl group enhances bioactivity | Antimicrobial |

| Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | CHNO | Different oxazole position | Antimicrobial |

| Ethyl 5-methylisoxazole-3-carboxylic acid ethyl ester | CHNO | Isoxazole instead of oxazole | Varies from oxazole derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.